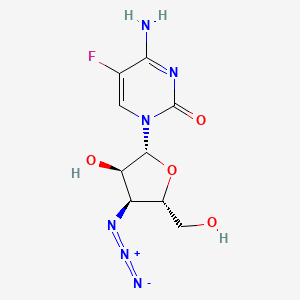

3'-Azido-3'-deoxy-5-fluorocytidine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN6O4/c10-3-1-16(9(19)13-7(3)11)8-6(18)5(14-15-12)4(2-17)20-8/h1,4-6,8,17-18H,2H2,(H2,11,13,19)/t4-,5-,6-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEHIWUXKDQZBL-UAKXSSHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)N=[N+]=[N-])O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Transcriptional Dynamics: A Technical Guide to 3'-Azido-3'-deoxy-5-fluorocytidine (AFCT) in RNA Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of 3'-Azido-3'-deoxy-5-fluorocytidine (AFCT), a powerful tool for the metabolic labeling of nascent RNA. By providing a bioorthogonal azide (B81097) handle, AFCT enables the selective capture, visualization, and analysis of newly transcribed RNA molecules, offering profound insights into the intricate dynamics of gene expression. While direct literature on AFCT is emerging, this guide extrapolates from the well-established principles of analogous 3'-azido-nucleosides to provide a comprehensive understanding of its application.

Core Mechanism: A Two-Step Process for Unveiling Nascent RNA

The utility of this compound (AFCT) in RNA labeling hinges on a two-step process: metabolic incorporation of the modified nucleoside into newly synthesized RNA, followed by a highly specific and bioorthogonal chemical ligation for detection or enrichment.

Cellular Uptake and Metabolic Activation

Once introduced to cells, AFCT is transported into the cytoplasm via nucleoside transporters.[1] Inside the cell, it undergoes a series of enzymatic phosphorylations, catalyzed by cellular kinases, to be converted into its active triphosphate form, this compound triphosphate (AFCT-TP). This metabolic activation is a critical prerequisite for its recognition and utilization by the cellular machinery responsible for RNA synthesis. The efficiency of this phosphorylation cascade can influence the overall labeling efficiency and may vary between different cell types.

Incorporation into Nascent RNA by RNA Polymerases

During the process of transcription, cellular RNA polymerases recognize AFCT-TP as an analog of the natural cytidine (B196190) triphosphate (CTP).[1] Consequently, AFCT is incorporated into the elongating RNA chain.[1] A crucial feature of 3'-azido-nucleosides is their potential to act as chain terminators. The presence of the 3'-azido group, in place of the essential 3'-hydroxyl group, prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby halting further RNA elongation.[1] This property requires careful consideration in experimental design, particularly regarding the concentration of AFCT and the duration of the labeling period, to minimize potential impacts on cellular transcription.[1]

Bioorthogonal Ligation via Click Chemistry

The azide group incorporated within the nascent RNA serves as a versatile and bioorthogonal handle for subsequent chemical modification.[1] This "click chemistry" approach allows for the covalent attachment of various reporter molecules with high specificity and efficiency under biocompatible conditions.[1][2] The two primary methods employed are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to ligate the azide-modified RNA with a terminal alkyne-containing reporter molecule, such as a fluorophore for imaging or biotin (B1667282) for affinity purification.[2]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant utilizes a strained cyclooctyne-containing reporter molecule that reacts spontaneously with the azide.[3] SPAAC is particularly advantageous for live-cell imaging applications as it circumvents the cytotoxicity associated with copper catalysts.[2][3]

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the signaling pathway of AFCT metabolism and the general experimental workflow for nascent RNA labeling.

Quantitative Data and Experimental Considerations

While specific quantitative data for AFCT is not extensively available, the following table provides a comparative overview of parameters for commonly used nucleoside analogs for metabolic RNA labeling. These values can serve as a starting point for optimizing experiments with AFCT.

| Nucleoside Analog | Typical Concentration | Labeling Time | Reported Cytotoxicity | Notes |

| 3'-Azido-3'-deoxy-5-methylcytidine (Azido-mC) | 100 µM - 500 µM | 2 - 24 hours | Dose-dependent | Acts as a likely transcription chain terminator.[1] |

| 5-Ethynyluridine (5-EU) | 0.1 - 1 mM | 1 - 24 hours | > 1 mM (cell type dependent) | Widely used for labeling all types of RNA.[1] |

| 4-Thiouridine (4sU) | 100 - 500 µM | 1 - 12 hours | ~500 µM (cell type dependent) | Can be crosslinked to interacting proteins with UV light.[1] |

| 2'-Azidoguanosine (AzG) | 100 µM | 2 hours | Not specified | Shown to be effective for labeling bacterial RNA.[4] |

Note: The optimal concentration and labeling time for AFCT should be empirically determined for each cell type and experimental goal to maximize labeling efficiency while minimizing cytotoxicity and transcriptional perturbation.

Detailed Experimental Protocols

The following are generalized protocols for metabolic RNA labeling and subsequent click chemistry. These should be adapted and optimized for specific experimental systems.

Metabolic Labeling of Nascent RNA in Cell Culture

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (AFCT) stock solution (e.g., 100 mM in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during labeling.

-

Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of AFCT (e.g., starting with a range of 100-500 µM).

-

Labeling: Remove the existing medium from the cells, wash once with pre-warmed PBS, and add the prepared labeling medium.

-

Incubation: Incubate the cells for the desired period (e.g., 2-24 hours). Shorter incubation times may be necessary to mitigate the effects of potential chain termination.[1]

-

Cell Harvest: After incubation, harvest the cells for total RNA isolation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Purified RNA

Materials:

-

AFCT-labeled total RNA (1-10 µg)

-

Alkyne-reporter (e.g., alkyne-biotin, alkyne-fluorophore)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar copper ligand

-

Sodium ascorbate (B8700270) (freshly prepared)

-

RNase-free water

Procedure:

-

In an RNase-free microcentrifuge tube, combine the labeled RNA, alkyne-reporter, CuSO₄, and THPTA in an appropriate buffer.

-

Initiate the reaction by adding freshly prepared sodium ascorbate.

-

Incubate the reaction at room temperature for 30-60 minutes.

-

Purify the labeled RNA using an RNA cleanup kit or ethanol (B145695) precipitation to remove the catalyst and excess reagents.[1]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Purified RNA

Materials:

-

AFCT-labeled total RNA (1-10 µg)

-

Strained alkyne-reporter (e.g., DBCO-fluorophore, BCN-biotin)

-

Suitable buffer (e.g., PBS)

-

RNase-free water

Procedure:

-

Combine the labeled RNA with the strained alkyne-reporter in a suitable buffer.

-

Incubate the reaction at room temperature or 37°C. Reaction times for SPAAC are generally longer than for CuAAC and may require several hours to overnight for completion.[1]

-

Purify the labeled RNA using an RNA purification kit.

Applications in Research and Drug Development

The ability to specifically label and isolate nascent RNA opens up a wide range of applications for researchers and drug development professionals:

-

Transcriptional Dynamics: AFCT labeling allows for the measurement of transcription rates and the study of how various stimuli, drugs, or disease states affect gene expression.

-

RNA Localization and Imaging: By conjugating a fluorophore to the azide-labeled RNA, researchers can visualize the sites of active transcription and track the movement of newly synthesized RNA within the cell.[1]

-

Nascent RNA Sequencing (N-RNA-Seq): Biotinylating the labeled RNA enables its enrichment on streptavidin-coated beads, followed by high-throughput sequencing.[1] This provides a snapshot of the actively transcribed genome.

-

RNA-Protein Interaction Studies: Combining metabolic labeling with crosslinking techniques can help identify proteins that interact with newly synthesized RNA, providing insights into co-transcriptional processes.[1]

-

Drug Discovery and Development: AFCT can be used to assess the on-target and off-target effects of novel therapeutic compounds on transcription.

Conclusion

This compound represents a valuable addition to the toolkit for studying the dynamic world of the transcriptome. Its ability to be metabolically incorporated into nascent RNA and subsequently tagged via bioorthogonal click chemistry provides a powerful and versatile platform for a wide array of applications in basic research and drug development. While the potential for transcription chain termination requires careful experimental design, the insights gained from using AFCT and related azido-nucleosides are poised to continue advancing our understanding of RNA biology.

References

Antiviral Activity of 3'-Azido-3'-deoxy-5-fluorocytidine Against Retroviruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific antiviral activity of 3'-Azido-3'-deoxy-5-fluorocytidine against retroviruses is limited in publicly available literature. This guide synthesizes information from closely related 3'-azido and 5-fluoro substituted nucleoside analogs to provide a comprehensive overview of the expected antiviral properties, mechanisms of action, and relevant experimental protocols. The data presented for analogous compounds should be considered representative and may not reflect the exact values for this compound.

Introduction

Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of antiretroviral therapy. The structural modification of nucleosides, such as the introduction of an azido (B1232118) group at the 3' position and a fluorine atom at the 5-position of the pyrimidine (B1678525) ring, has been a key strategy in the development of potent antiviral agents. 3'-Azido-3'-deoxythymidine (AZT, Zidovudine) was the first approved drug for the treatment of HIV and serves as a critical reference compound for this class of inhibitors. This technical guide explores the anticipated antiviral activity of this compound against retroviruses, drawing parallels from well-characterized analogs.

Mechanism of Action

Like other 3'-azido nucleoside analogs, this compound is expected to act as a chain terminator of viral DNA synthesis. The proposed mechanism involves several key steps:

-

Cellular Uptake: The compound is transported into the host cell.

-

Anabolic Phosphorylation: Cellular kinases phosphorylate the nucleoside analog to its active triphosphate form (this compound triphosphate). This conversion is a prerequisite for its antiviral activity.

-

Competitive Inhibition: The triphosphate analog competes with the natural deoxycytidine triphosphate (dCTP) for the active site of the retroviral reverse transcriptase (RT).

-

Chain Termination: Upon incorporation into the growing viral DNA chain, the 3'-azido group prevents the formation of a 3'-5' phosphodiester bond with the next incoming deoxynucleotide, leading to the termination of DNA elongation and inhibition of viral replication.[1]

The selective toxicity of such compounds often relies on their higher affinity for viral reverse transcriptase compared to host cellular DNA polymerases.

Quantitative Antiviral Activity Data (Representative Analogs)

The following tables summarize the antiviral activity and cytotoxicity of several 3'-azido and 5-fluoro substituted pyrimidine nucleoside analogs against various retroviruses. This data provides a comparative landscape for estimating the potential efficacy of this compound.

Table 1: Anti-HIV Activity of 3'-Azido and 3'-Fluoro Pyrimidine Nucleoside Analogs

| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |

| 3'-Azido-3'-deoxythymidine (AZT) | HIV-1 | MOLT4 | 0.02 | [2] |

| 3'-Azido-3'-deoxythymidine (AZT) | HIV-1 | HT1080 | 1.75 | [2] |

| 3'-Azido-3'-deoxythymidine (AZT) | HIV-1 | U937 | 2.31 | [2] |

| 3'-Azido-2',3'-dideoxyuridine (AzddUrd) | HIV | MT4 | 0.36 | [3] |

| 3'-Fluoro-2',3'-dideoxythymidine (FddThd) | HIV | MT4 | 0.001 | [3] |

| 3'-Fluoro-2',3'-dideoxyuridine (FddUrd) | HIV | MT4 | 0.04 | [3] |

Table 2: Antiretroviral Activity of Various 3'-Azido Pyrimidine Deoxyribonucleoside Analogs

| Compound | Virus | ED₅₀ (µM) | Reference |

| 3'-Azido-3'-deoxythymidine | M-MuLV | 0.02 | [4] |

| 3'-Azido-3'-deoxythymidine | HTLV-III/LAV | 0.23 | [4] |

| 3'-Azido-2'-deoxy-5-bromouridine | M-MuLV | 1.5 | [4] |

| 3'-Azido-2'-deoxy-5-bromouridine | HTLV-III/LAV | 2.3 | [4] |

| 3'-Azido-2'-deoxy-5-iodouridine | M-MuLV | 3.0 | [4] |

Experimental Protocols

Detailed methodologies for evaluating the antiviral activity of nucleoside analogs are crucial for reproducible and comparable results. The following are representative protocols for key experiments.

Anti-HIV Assay in Lymphoid Cells (e.g., MT-4)

This assay determines the 50% effective concentration (EC₅₀) of a compound required to protect cells from virus-induced cytopathic effects.

-

Cell Culture: MT-4 cells are maintained in an appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

-

Virus Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB) at a predetermined multiplicity of infection (MOI).

-

Compound Treatment: Immediately following infection, the cells are seeded into 96-well microtiter plates. Serial dilutions of the test compound (e.g., this compound) are then added to the wells.

-

Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 4-5 days.

-

Endpoint Measurement: The antiviral activity is quantified by measuring the inhibition of the virus-induced cytopathic effect (CPE). This is commonly assessed using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells. The EC₅₀ is calculated as the compound concentration that results in 50% protection of the cells from virus-induced death.

Cytotoxicity Assay (e.g., MTT Assay)

This assay determines the 50% cytotoxic concentration (CC₅₀) of a compound, which is essential for calculating the selectivity index (SI = CC₅₀/EC₅₀).

-

Cell Seeding: Target cells (e.g., MT-4 or other relevant cell lines) are seeded in 96-well plates.

-

Compound Exposure: The cells are exposed to a range of concentrations of the test compound and incubated for a period equivalent to the antiviral assay.

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or an acidified isopropanol (B130326) solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at an appropriate wavelength (e.g., 570 nm). The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.

Reverse Transcriptase (RT) Activity Assay

This assay directly measures the inhibition of the viral reverse transcriptase enzyme.

-

Reaction Mixture: A reaction mixture is prepared containing a template-primer (e.g., poly(A)-oligo(dT)), radiolabeled deoxynucleotide triphosphates (e.g., ³H-dTTP), and the purified recombinant retroviral reverse transcriptase.

-

Inhibitor Addition: Various concentrations of the triphosphate form of the test compound are added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

-

Quantification: The amount of radiolabeled DNA synthesized is quantified by techniques such as trichloroacetic acid (TCA) precipitation followed by scintillation counting. The IC₅₀ is the concentration of the inhibitor that reduces RT activity by 50%.

Visualizations

Mechanism of Action of 3'-Azido Nucleoside Analogs

Caption: Intracellular activation and mechanism of action of 3'-azido nucleoside analogs.

Experimental Workflow for Antiviral Screening

Caption: General workflow for in vitro screening of anti-retroviral compounds.

Conclusion

Based on the structure-activity relationships of related 3'-azido and 5-fluoro nucleoside analogs, this compound is a promising candidate for anti-retroviral activity. Its mechanism of action is anticipated to be the termination of viral DNA chain synthesis following intracellular phosphorylation. The provided experimental protocols offer a framework for the in vitro evaluation of its efficacy and cytotoxicity. Further studies are warranted to synthesize and directly evaluate the antiviral spectrum and potency of this compound to confirm its therapeutic potential.

References

- 1. Suppression of mouse viraemia and retroviral disease by 3'-azido-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential antiviral activities and intracellular metabolism of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-retrovirus activity of 3'-fluoro- and 3'-azido-substituted pyrimidine 2',3'-dideoxynucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3'-Azido-3'-deoxy-5-fluorocytidine: A Putative Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature directly investigating 3'-Azido-3'-deoxy-5-fluorocytidine as an anticancer agent is limited. This guide synthesizes the available data and extrapolates from closely related nucleoside analogs, such as 3'-azido-3'-deoxythymidine (AZT) and other 5-fluorocytidine (B16351) derivatives, to provide a comprehensive overview of its potential mechanism of action, biological activity, and the experimental framework for its evaluation.

Introduction

Nucleoside analogs represent a cornerstone of chemotherapy, exerting their cytotoxic effects by interfering with nucleic acid synthesis and function.[1] Compounds like 5-fluorouracil (B62378) (5-FU) and Gemcitabine are mainstays in clinical oncology.[2] The chemical architecture of these drugs, mimicking natural purine (B94841) or pyrimidine (B1678525) nucleosides, allows them to be processed by cellular metabolic pathways, leading to the generation of active triphosphate forms that inhibit DNA polymerases, RNA polymerases, or ribonucleotide reductase, ultimately triggering cell death.[1]

This guide focuses on this compound, a synthetic pyrimidine analog. It combines two key structural motifs associated with anticancer and antiviral activity: the 5-fluoro substitution on the cytidine (B196190) base, characteristic of the 5-FU family, and the 3'-azido group on the deoxyribose sugar, famously found in Zidovudine (AZT). The 3'-azido group acts as a potent chain terminator during DNA synthesis, as its presence precludes the formation of a 3'-5' phosphodiester bond required for chain elongation. This document explores the putative mechanism, preclinical potential, and key experimental protocols relevant to the study of this compound.

Chemical Properties and Synthesis

The synthesis of 3'-azido-3'-deoxynucleosides is well-established in medicinal chemistry.[3] While a specific protocol for the 5-fluorocytidine variant is not detailed in recent literature, a general synthetic approach can be inferred from published methods for related compounds.[3][4] The synthesis typically involves the modification of a precursor nucleoside, such as 5-fluorocytidine, through a series of protection, activation, and substitution reactions to introduce the azido (B1232118) moiety at the 3' position of the sugar ring.

Putative Mechanism of Action

The anticancer activity of this compound is hypothesized to be multifactorial, leveraging the mechanisms of both the 5-fluoropyrimidine (B1206419) and 3'-azido-nucleoside classes.

-

Intracellular Activation: Like most nucleoside analogs, the compound must be phosphorylated intracellularly to its active triphosphate form. This process is initiated by cellular kinases, with deoxycytidine kinase often being the rate-limiting first step for cytidine analogs.[5]

-

DNA Chain Termination: The resultant this compound triphosphate (AZF-CTP) acts as a substrate for cellular DNA polymerases. Upon incorporation into a growing DNA strand, the 3'-azido group prevents the addition of the next deoxynucleotide triphosphate (dNTP), leading to irreversible chain termination and halting DNA replication.[1]

-

Inhibition of Thymidylate Synthase: It is also plausible that metabolites of this compound could, like 5-FU, inhibit thymidylate synthase (TS). This inhibition would deplete the intracellular pool of thymidine (B127349) triphosphate (dTTP), further disrupting DNA synthesis and repair.[6]

-

Induction of Apoptosis: The accumulation of DNA strand breaks and replication stress is a potent trigger for programmed cell death (apoptosis).

The diagram below illustrates this proposed intracellular activation and mechanism of action.

References

- 1. mdpi.com [mdpi.com]

- 2. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 3. Effective synthesis of 3'-deoxy-3'-azido nucleosides for antiviral and antisense ribonucleic guanidine (RNG) applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of various 3'-azido and 3'-amino analogues of 5-substituted pyrimidine deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel anticancer polymeric conjugates of activated nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental studies on potentiation of the antitumor activity of 5-fluorouracil with 3'-azido-3'-deoxythymidine for the gastric cancer cell line MKN28 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of 3'-Azido-3'-deoxy-5-fluorocytidine in Transcription Termination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the potential role of 3'-Azido-3'-deoxy-5-fluorocytidine as an inhibitor of transcription termination. While direct research on this specific compound's interaction with RNA polymerase is limited, this document extrapolates its likely mechanism of action from extensive studies on analogous 3'-azido-substituted nucleosides and 5-fluorinated pyrimidines. It is hypothesized that this compound, after intracellular conversion to its triphosphate form, acts as a competitive inhibitor and a chain terminator of RNA synthesis. This guide provides a comprehensive overview of the proposed biochemical pathways, detailed experimental protocols to investigate these mechanisms, and a summary of relevant quantitative data from related compounds.

Introduction

Transcription, the process of synthesizing RNA from a DNA template, is a fundamental step in gene expression and a critical target for therapeutic intervention. Transcription termination, the final stage of this process, ensures that RNA transcripts are of the correct length and is a highly regulated process. Nucleoside analogs have long been a cornerstone of antiviral and anticancer therapies, primarily by targeting DNA and reverse transcriptase enzymes. The exploration of these analogs as inhibitors of transcription offers a promising avenue for the development of novel therapeutics.

This compound is a synthetic nucleoside analog that combines two key features known to impart biological activity: a 3'-azido group, which is a well-established chain-terminating moiety, and a 5-fluoro substitution on the cytidine (B196190) base, which can enhance metabolic stability and alter binding affinities. This guide will explore the theoretical framework for its action as a transcription terminator.

Proposed Mechanism of Action

The biological activity of this compound is predicated on its intracellular conversion to the active 5'-triphosphate form. This process involves cellular uptake and subsequent phosphorylation by nucleoside and nucleotide kinases.

Cellular Uptake and Metabolism

It is proposed that this compound enters the cell via nucleoside transporters. Once inside, it is sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally, its active triphosphate form, this compound-5'-triphosphate (3'-N3-5-F-dCTP). The 5-fluoro substitution may influence the efficiency of these phosphorylation steps.

Inhibition of RNA Polymerase and Chain Termination

The active triphosphate, 3'-N3-5-F-dCTP, is hypothesized to function as a competitive inhibitor of the natural substrate, cytidine triphosphate (CTP), for the active site of RNA polymerase. Upon incorporation into the nascent RNA strand, the 3'-azido group, in place of the essential 3'-hydroxyl group, prevents the formation of a phosphodiester bond with the incoming nucleotide. This results in the premature termination of transcription.

Quantitative Data from Analogous Compounds

| Compound | Enzyme | Organism | Inhibition Type | Ki (μM) |

| 3'-azido, x-dATP | DNA-dependent RNA Polymerase | E. coli | Linear Mixed | 33 |

| 3'-azido, x-dGTP | DNA-dependent RNA Polymerase | E. coli | Linear Mixed | 0.95 |

Table 1: Inhibition constants (Ki) for 3'-azido purine (B94841) nucleoside triphosphate analogs against E. coli RNA polymerase. Data suggests that 3'-azido analogs can be potent inhibitors of bacterial transcription.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of this compound in transcription termination.

Synthesis of this compound-5'-triphosphate

The synthesis of the active triphosphate is a prerequisite for in vitro assays. A common method is the one-pot phosphorylation of the parent nucleoside.

Materials:

-

This compound

-

Proton sponge

-

Trimethyl phosphate (B84403)

-

Phosphorus oxychloride (POCl3)

-

Tributylammonium (B8510715) pyrophosphate

-

Triethylammonium bicarbonate (TEAB) buffer

-

Anion exchange chromatography column (e.g., DEAE-Sephadex)

Procedure:

-

Dissolve this compound and proton sponge in trimethyl phosphate at 0°C.

-

Add POCl3 dropwise and stir for 2-3 hours at 0°C.

-

Quench the reaction by adding a solution of tributylammonium pyrophosphate and tributylamine in anhydrous DMF.

-

Stir the mixture for an additional 3-4 hours at 0°C.

-

Stop the reaction by adding TEAB buffer.

-

Purify the crude product by anion exchange chromatography using a linear gradient of TEAB.

-

Lyophilize the fractions containing the triphosphate to obtain the final product.

-

Confirm the identity and purity of the product using 1H NMR, 31P NMR, and mass spectrometry.

In Vitro Transcription Termination Assay

This assay is designed to directly measure the effect of 3'-N3-5-F-dCTP on RNA synthesis by a purified RNA polymerase.

Materials:

-

Purified RNA polymerase (e.g., E. coli RNA polymerase or human RNA Polymerase II)

-

Linear DNA template containing a strong promoter (e.g., T7 or lac UV5)

-

Ribonucleoside triphosphates (ATP, GTP, UTP, CTP)

-

[α-32P]-UTP for radiolabeling

-

This compound-5'-triphosphate (3'-N3-5-F-dCTP)

-

Transcription buffer (containing MgCl2, DTT, BSA)

-

Stop solution (containing EDTA, formamide, loading dyes)

-

Denaturing polyacrylamide gel

Procedure:

-

Set up transcription reactions in transcription buffer. Include the DNA template, RNA polymerase, and a mixture of ATP, GTP, CTP, and [α-32P]-UTP.

-

In separate reactions, add increasing concentrations of 3'-N3-5-F-dCTP. Include a control reaction with no analog.

-

Initiate transcription by incubating the reactions at 37°C.

-

After a defined time (e.g., 15-30 minutes), terminate the reactions by adding the stop solution.

-

Denature the RNA products by heating at 95°C for 5 minutes.

-

Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the radiolabeled RNA transcripts by autoradiography.

-

Analyze the gel to determine the length and abundance of the transcripts. The appearance of shorter transcripts in the presence of 3'-N3-5-F-dCTP indicates premature termination.

Conclusion and Future Directions

While direct evidence is pending, the chemical structure of this compound strongly suggests its potential as a transcription termination agent. The presence of the 3'-azido group is a well-established cause of chain termination in nucleic acid synthesis. This guide provides a robust theoretical and practical framework for the investigation of this compound. Future research should focus on the synthesis of 3'-N3-5-F-dCTP and its direct testing in in vitro transcription assays to determine its inhibitory potency and mechanism of action against various RNA polymerases. Furthermore, cell-based assays are necessary to evaluate its cellular uptake, metabolism, and efficacy in a biological context. Such studies will be crucial in determining the potential of this compound as a novel therapeutic agent.

Bioorthogonal Chemistry Applications of 3'-Azido-3'-deoxy-5-fluorocytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioorthogonal chemistry applications of 3'-Azido-3'-deoxy-5-fluorocytidine (AFdC), a synthetic nucleoside analog. The core of its utility lies in the 3'-azido modification, which serves as a bioorthogonal handle for "click chemistry" reactions, enabling the labeling and analysis of newly synthesized RNA. This document outlines the principles, experimental protocols, and potential applications of AFdC in molecular biology and drug development.

Introduction to this compound in Bioorthogonal Chemistry

This compound is a cytidine (B196190) derivative designed for metabolic labeling. The key features of this molecule are the fluorine atom at the 5-position of the cytidine base and the azide (B81097) group (N₃) at the 3'-position of the deoxyribose sugar. The azide group is a bioorthogonal chemical reporter, meaning it is inert to most biological molecules and processes but can undergo highly specific and efficient chemical reactions with a complementary reaction partner.[1] This allows for the selective tagging of molecules that have incorporated AFdC.

The primary application of AFdC is in the metabolic labeling of nascent RNA. When introduced to cells, AFdC is processed by the cell's natural nucleoside salvage pathway, converted to its triphosphate form (AFdCTP), and subsequently incorporated into elongating RNA chains by RNA polymerases in place of the natural cytidine triphosphate (CTP). The presence of the 3'-azido group, in place of the natural 3'-hydroxyl group, is likely to act as a transcription chain terminator, a factor that must be considered in experimental design.[2]

Once incorporated into RNA, the azide group can be covalently modified with a reporter molecule, such as a fluorophore for imaging or biotin (B1667282) for affinity purification, via click chemistry. The two most common types of click chemistry reactions for this purpose are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]

Core Bioorthogonal Reactions

The azide group of incorporated AFdC can be selectively targeted by two main classes of click chemistry reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species. The reaction is typically fast and results in a stable triazole linkage. While highly efficient, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications.[3]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), as the reaction partner for the azide. The high ring strain of the cyclooctyne allows the reaction to proceed without the need for a catalyst, making it more suitable for live-cell imaging and in vivo studies.[3]

Quantitative Data Summary

Table 1: Comparative Quantitative Data for Analogous Nucleoside Analogs

| Nucleoside Analog | Typical Concentration | Incubation Time | Reported Cytotoxicity (CC₅₀) | Notes |

|---|---|---|---|---|

| 5-Ethynyluridine (5-EU) | 0.1 - 1 mM | 1 - 24 hours | > 1 mM (cell type dependent) | Widely used for RNA labeling, incorporates into all RNA types.[4] |

| 4-Thiouridine (4sU) | 100 - 500 µM | 1 - 12 hours | ~500 µM (cell type dependent) | Can be crosslinked to interacting proteins with UV light.[4] |

| 3'-Azido-3'-deoxy-5-methylcytidine | 100 - 500 µM (projected) | 1 - 12 hours (projected) | 43.5 µM (MCF-7 cells) | Antiviral activity provides a direct toxicity measure.[4][5] |

Table 2: Projected Experimental Parameters for this compound

| Parameter | Projected Range/Value | Considerations |

|---|---|---|

| Metabolic Labeling | ||

| Concentration | 50 - 500 µM | Must be optimized for each cell line to balance labeling efficiency and cytotoxicity. |

| Incubation Time | 30 minutes - 4 hours | Shorter times may be necessary due to the potential for chain termination by the 3'-azido group.[2] |

| Click Chemistry (CuAAC) | ||

| Copper(II) Sulfate | 1 - 2 mM | |

| Stabilizing Ligand (e.g., TBTA) | 1 - 2 mM | |

| Reducing Agent (e.g., Sodium Ascorbate) | 5 mM | Should be freshly prepared. |

| Alkyne-Reporter | 0.1 - 0.5 mM | |

| Reaction Time | 30 - 60 minutes | |

| Click Chemistry (SPAAC) | ||

| Strained Alkyne-Reporter (e.g., DBCO) | 10 - 100 µM |

| Reaction Time | 1 - 12 hours | Generally longer reaction times than CuAAC. |

Experimental Protocols

The following protocols are adapted from established methods for the closely related compound, 3'-Azido-3'-deoxy-5-methylcytidine, and should be used as a starting point for optimization with this compound.[2]

Metabolic Labeling of Nascent RNA in Cell Culture

-

Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of labeling.

-

Preparation of Labeling Medium: Prepare a stock solution of this compound (e.g., 100 mM in DMSO). Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 100 - 500 µM).

-

Labeling: Remove the existing medium from the cells, wash once with pre-warmed PBS, and add the prepared labeling medium.

-

Incubation: Incubate the cells for a desired period (e.g., 30 minutes to 4 hours). The optimal time will depend on the experimental goals and the potential for chain termination.

-

Cell Harvesting and RNA Isolation: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells and isolate total RNA using a standard method (e.g., TRIzol reagent followed by column purification).

Bioorthogonal Ligation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the ligation of an alkyne-biotin tag to azide-labeled RNA for subsequent enrichment.

-

Reaction Setup: In a nuclease-free microcentrifuge tube, combine 5-10 µg of azide-labeled total RNA with nuclease-free water to a final volume of 40 µL.

-

Addition of Reagents: Add the following components in the specified order:

-

5 µL of 10X Click Reaction Buffer (e.g., 500 mM phosphate (B84403) buffer, pH 7)

-

2 µL of Copper(II) Sulfate stock (final concentration: 2 mM)

-

2 µL of stabilizing ligand stock (e.g., TBTA, final concentration: 2 mM)

-

2.5 µL of Alkyne-Biotin stock (final concentration: 0.5 mM)

-

-

Initiation of Reaction: Mix gently by pipetting. Add 2.5 µL of freshly prepared Sodium Ascorbate stock (final concentration: 5 mM) to initiate the reaction. The total reaction volume should be 50 µL.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes in the dark.

-

RNA Cleanup: Purify the biotinylated RNA using an RNA cleanup kit or by ethanol (B145695) precipitation to remove the catalyst and excess reagents.

Bioorthogonal Ligation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is a copper-free alternative suitable for situations where copper toxicity is a concern.

-

Reaction Setup: In a nuclease-free microcentrifuge tube, combine 1-10 µg of azide-labeled total RNA with a strained alkyne-reporter (e.g., DBCO-fluorophore or BCN-biotin) in a suitable buffer such as PBS.

-

Incubation: Incubate the reaction at 37°C. Reaction times for SPAAC are generally longer than for CuAAC and may require several hours to overnight for completion.

-

RNA Cleanup: If performed on purified RNA, clean up the sample using an RNA purification kit. If performed in live cells, wash the cells to remove excess reporter before downstream analysis.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the application of this compound.

Metabolic Labeling of Nascent RNA with AFdC.

Bioorthogonal Ligation via Click Chemistry.

Downstream Applications of Labeled RNA.

Applications in Research and Drug Development

While specific applications of this compound are not yet widely documented, the metabolic labeling of nascent RNA with azido-modified nucleosides has broad implications:

-

Transcriptional Dynamics: By pulse-labeling cells with AFdC, researchers can capture a snapshot of the actively transcribed genome at a specific time point. This is invaluable for studying changes in gene expression in response to various stimuli, such as drug treatment or environmental stress.

-

RNA Stability and Decay: Pulse-chase experiments, where cells are first labeled with AFdC and then transferred to a medium with unlabeled cytidine, can be used to measure the decay rates of specific RNA transcripts.

-

RNA Localization: By conjugating a fluorescent probe to the incorporated AFdC, the subcellular localization of newly synthesized RNA can be visualized using microscopy.

-

Nascent RNA Sequencing: The enrichment of AFdC-labeled RNA followed by high-throughput sequencing (nascent RNA-seq) provides a powerful tool for profiling the transcriptome with high temporal resolution. This can reveal transiently expressed transcripts and provide insights into co-transcriptional processing.

-

Drug Discovery: AFdC can be used to assess the on-target and off-target effects of drugs that modulate transcription. By comparing the nascent transcriptome of treated and untreated cells, researchers can gain a deeper understanding of a drug's mechanism of action.

Conclusion

This compound is a promising tool for the bioorthogonal labeling of nascent RNA. Its 3'-azido group enables specific and efficient modification via click chemistry, opening up a wide range of downstream applications for studying RNA biology and for use in drug development. While detailed experimental data for this specific compound is still emerging, the protocols and principles outlined in this guide, based on closely related analogs, provide a solid foundation for researchers to begin exploring its potential. As with any metabolic labeling reagent, careful optimization of labeling conditions is crucial to ensure robust and reliable results.

References

Discovery and initial characterization of 3'-Azido-3'-deoxy-5-fluorocytidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the discovery and initial characterization of 3'-Azido-3'-deoxy-5-fluorocytidine is limited. This guide consolidates information on its synthesis, predicted biological activities, and mechanism of action by drawing parallels from closely related and well-studied nucleoside analogues, particularly 3'-azido-3'-deoxythymidine (AZT) and other 5-fluorocytidine (B16351) derivatives. The experimental protocols provided are based on established methodologies for the evaluation of similar compounds.

Introduction

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. Modifications to the sugar moiety and the nucleobase have led to the development of potent drugs that can selectively inhibit viral replication or cancer cell proliferation. This compound is a synthetic nucleoside analogue that incorporates two key modifications: an azido (B1232118) group at the 3' position of the deoxyribose sugar and a fluorine atom at the 5 position of the cytidine (B196190) base. These modifications are anticipated to confer significant biological activity. The 3'-azido group is a well-established chain terminator for DNA synthesis, a mechanism famously employed by the anti-HIV drug Zidovudine (AZT). The 5-fluoro substitution on the pyrimidine (B1678525) ring is known to enhance the biological activity of nucleosides, as seen in the anticancer drug 5-Fluorouracil. This guide provides a technical overview of the synthesis, potential biological activity, and methods for the characterization of this compound.

Synthesis

The synthesis of this compound would likely follow established multi-step procedures for the preparation of modified nucleosides. A plausible synthetic route would start from a readily available sugar, such as D-xylose, or a pre-formed nucleoside like 5-fluorocytidine. The key steps involve the introduction of the azido group at the 3' position of the sugar ring.

One potential synthetic approach, adapted from methodologies for similar compounds, is outlined below[1][2][3].

References

- 1. Synthesis and anti-HIV activity of beta-D-3'-azido-2',3'-unsaturated nucleosides and beta-D-3'-azido-3'-deoxyribofuranosylnucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effective synthesis of 3'-deoxy-3'-azido nucleosides for antiviral and antisense ribonucleic guanidine (RNG) applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Efficient Synthesis of 3′-Azido-3′-deoxythymidine (AZT) | Semantic Scholar [semanticscholar.org]

The Potential of 3'-Azido-3'-deoxy-5-fluorocytidine in Unraveling Viral Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 3'-Azido-3'-deoxy-5-fluorocytidine is limited in publicly available literature. This guide provides a technical framework based on established principles and data from structurally related nucleoside analogs, particularly 3'-azido-3'-deoxythymidine (Zidovudine or AZT) and 5-fluoro-substituted pyrimidines. The information presented herein is intended to serve as a theoretical and practical guide for the potential application of this compound in virological research.

Introduction

Nucleoside analogs represent a cornerstone of antiviral therapy and are invaluable tools for elucidating the intricacies of viral replication. This compound is a synthetic nucleoside analog that combines two key moieties with known antiviral and cytotoxic properties: a 3'-azido group, which acts as a potent chain terminator for viral polymerases, and a 5-fluoro substitution on the pyrimidine (B1678525) ring, a modification known to interfere with nucleotide metabolism. This unique combination suggests that this compound could act as a dual-function antiviral agent, making it a compelling candidate for studying the replication cycles of a broad range of viruses, including retroviruses and flaviviruses. This document outlines the hypothesized mechanism of action, representative antiviral activity of related compounds, and detailed experimental protocols to guide the investigation of this compound as a tool in virology and drug discovery.

Hypothesized Mechanism of Action

The antiviral effect of this compound is predicated on its intracellular conversion to the active triphosphate form. This metabolic activation is a multi-step process initiated by cellular kinases.

-

Cellular Uptake and Phosphorylation: this compound is expected to be transported into the host cell via nucleoside transporters. Once inside, it is sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally, the active triphosphate derivative.

-

Inhibition of Viral Polymerase and Chain Termination: The resulting this compound triphosphate (FAZ-CTP) can then act as a competitive inhibitor of viral RNA-dependent DNA polymerases (reverse transcriptases) or other viral DNA polymerases. Upon incorporation into a nascent viral DNA chain, the 3'-azido group prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to premature chain termination and the cessation of viral genome replication.

-

Potential Inhibition of Thymidylate Synthase: The 5-fluoro modification on the cytidine (B196190) base introduces a secondary potential mechanism of action. It is plausible that the monophosphate form of the analog could be converted to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), a known potent inhibitor of thymidylate synthase. This enzyme is crucial for the de novo synthesis of thymidine (B127349) nucleotides, and its inhibition would deplete the intracellular pool of deoxythymidine triphosphate (dTTP), a necessary component for DNA synthesis. This could potentiate the antiviral effect and also contribute to cytotoxicity.

Data Presentation: Representative Antiviral Activity and Cytotoxicity of Related Nucleoside Analogs

The following tables summarize the antiviral activity and cytotoxicity of structurally similar 3'-azido and 5-fluoro substituted nucleoside analogs against various viruses. This data provides a benchmark for the expected potency and therapeutic index of this compound.

Table 1: Antiviral Activity of 3'-Azido-Substituted Nucleoside Analogs

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| 3'-Azido-3'-deoxythymidine (AZT) | HIV-1 | MT-4 | 0.004 | [1] |

| 3'-Azido-2',3'-dideoxyuridine (AzddUrd) | HIV-1 | MT-4 | 0.36 | [1] |

| 3'-Azido-3'-deoxythymidine (AZT) | Feline Leukemia Virus | MOLT4 | 0.02 | [2] |

| 3'-Azido-3'-deoxythymidine (AZT) | Feline Leukemia Virus | HT1080 | 1.75 | [2] |

| 3'-Azido-3'-deoxythymidine (AZT) | Avian Leukosis Virus | Chicken Embryo Fibroblasts | - | [3] |

Table 2: Antiviral Activity of 5-Fluoro-Substituted Nucleoside Analogs

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| 3'-Fluoro-2',3'-dideoxy-5-chlorouridine | HIV-1 | MT-4 | - | [4] |

| 3'-Deoxy-3'-fluoroadenosine | Tick-borne Encephalitis Virus (TBEV) | PS | Low-micromolar | [5] |

| 3'-Deoxy-3'-fluoroadenosine | West Nile Virus (WNV) | PS | Low-micromolar | [5] |

| 3'-Deoxy-3'-fluoroadenosine | Zika Virus (ZIKV) | PS | Low-micromolar | [5] |

Table 3: Cytotoxicity of Related Nucleoside Analogs

| Compound | Cell Line | CC50 (µM) | Reference |

| 3'-Azido-3'-deoxythymidine (AZT) | CEM | 350 | [6] |

| 3'-Azido-3'-deoxythymidine (AZT) | HCT-8 | 55 | [7] |

| 3'-Amino-2',3'-dideoxy-5-fluorocytidine | L1210 | 10 | [8] |

| 3'-Amino-2',3'-dideoxy-5-fluorocytidine | Sarcoma 180 | 1 | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the antiviral properties and mechanism of action of this compound.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To determine the concentration of the compound that inhibits viral plaque formation by 50% (EC50).

Materials:

-

Susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus, MDCK for Influenza Virus)

-

Virus stock of known titer (PFU/mL)

-

This compound stock solution (in DMSO)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)

-

Crystal violet staining solution

Protocol:

-

Seed host cells in 6-well plates and grow to 90-100% confluency.

-

Prepare serial dilutions of this compound in a serum-free medium.

-

Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

-

Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well for 1 hour at 37°C.

-

After the incubation period, remove the virus inoculum and wash the cells with PBS.

-

Add the overlay medium containing the different concentrations of the test compound.

-

Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).

-

Fix the cells with 10% formalin and then stain with 0.5% crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that reduces cell viability by 50% (CC50).

Materials:

-

Host cell line used in the antiviral assay

-

This compound stock solution

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

Protocol:

-

Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in the culture medium.

-

Replace the medium in the wells with the medium containing the various concentrations of the compound. Include untreated cell controls.

-

Incubate the plates for the same duration as the antiviral assay.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the untreated control and determine the CC50 value.

Reverse Transcriptase (RT) Inhibition Assay

Objective: To assess the direct inhibitory effect of the triphosphate form of the compound on viral reverse transcriptase activity.

Materials:

-

Recombinant HIV-1 reverse transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (radiolabeled deoxythymidine triphosphate)

-

This compound triphosphate (needs to be synthesized)

-

Reaction buffer

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

Protocol:

-

Set up reaction mixtures containing the reaction buffer, poly(rA)-oligo(dT), and varying concentrations of the test compound's triphosphate form.

-

Add the recombinant reverse transcriptase to initiate the reaction.

-

Incubate the mixture at 37°C for 1 hour.

-

Stop the reaction by adding ice-cold TCA.

-

Precipitate the radiolabeled DNA onto glass fiber filters and wash with TCA and ethanol.

-

Measure the radioactivity incorporated into the DNA using a scintillation counter.

-

Calculate the percentage of inhibition of RT activity and determine the IC50 value.

Mandatory Visualizations

Caption: Hypothesized metabolic activation of this compound.

Caption: Hypothesized dual mechanism of antiviral action.

Caption: General workflow for preclinical evaluation of a novel antiviral agent.

Conclusion

This compound presents a compelling profile for a novel antiviral agent and a valuable research tool. Its hypothesized dual mechanism of action, combining chain termination with potential disruption of nucleotide metabolism, suggests a high barrier to the development of viral resistance. The experimental framework provided in this guide offers a comprehensive approach to validating its antiviral potential and elucidating its precise molecular interactions. Further investigation into this and similar dual-function nucleoside analogs could pave the way for new therapeutic strategies against a wide range of viral pathogens.

References

- 1. Anti-retrovirus activity of 3'-fluoro- and 3'-azido-substituted pyrimidine 2',3'-dideoxynucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential antiviral activities and intracellular metabolism of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3'-Azido-3'-deoxythymidine inhibits the replication of avian leukosis virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3'-Fluoro-2',3'-dideoxy-5-chlorouridine: most selective anti-HIV-1 agent among a series of new 2'- and 3'-fluorinated 2',3'-dideoxynucleoside analogues. | Sigma-Aldrich [sigmaaldrich.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Cytotoxicity of 3'-azido-3'-deoxythymidine correlates with 3'-azidothymidine-5'-monophosphate (AZTMP) levels, whereas anti-human immunodeficiency virus (HIV) activity correlates with 3'-azidothymidine-5'-triphosphate (AZTTP) levels in cultured CEM T-lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3'-Azido-3'-deoxythymidine cytotoxicity and metabolism in the human colon tumor cell line HCT-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of various 3'-azido and 3'-amino analogues of 5-substituted pyrimidine deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nascent RNA Sequencing using 3'-Azido-3'-deoxy-5-fluorocytidine (5-FAzC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to distinguish newly transcribed RNA from the pre-existing RNA pool is fundamental to understanding the dynamics of gene expression, including transcription rates, RNA processing, and decay. Metabolic labeling with modified nucleosides has emerged as a powerful technique for this purpose.[1] This document provides detailed application notes and protocols for the use of 3'-Azido-3'-deoxy-5-fluorocytidine (5-FAzC), a cytidine (B196190) analog, for the metabolic labeling and subsequent sequencing of nascent RNA.

The 5-FAzC molecule contains two key modifications: a fluorine atom at the 5-position of the cytidine base and an azide (B81097) group at the 3'-position of the ribose sugar. The 5-fluoro modification can potentially influence cellular uptake and incorporation efficiency. The 3'-azido group serves as a bioorthogonal handle for "click chemistry," allowing for the specific and efficient attachment of reporter molecules, such as biotin (B1667282) for affinity purification or fluorophores for imaging.[1] Importantly, the presence of the 3'-azido group instead of a hydroxyl group is likely to act as a transcription chain terminator, a critical consideration for experimental design.[1][2]

These protocols are based on established methods for other nucleoside analogs, such as 4-thiouridine (B1664626) (4sU) and other azido-modified nucleosides, and should be considered a starting point for optimization in your specific experimental system.[3][4]

Principle of the Method

The methodology involves a multi-step process that leverages the cell's natural nucleotide salvage pathway and RNA synthesis machinery, followed by bioorthogonal chemistry.

-

Metabolic Labeling: Cells are incubated with 5-FAzC, which is taken up by the cells and converted into its triphosphate form (5-FAzC-TP) by cellular kinases.

-

Incorporation into Nascent RNA: During transcription, RNA polymerases recognize 5-FAzC-TP as an analog of cytidine triphosphate (CTP) and incorporate it into the growing RNA chain. The 3'-azido modification is expected to cause chain termination, arresting further elongation of the transcript at the site of incorporation.[1][2]

-

RNA Isolation: Total RNA is isolated from the cells, containing a mixture of pre-existing, unlabeled RNA and newly synthesized, 5-FAzC-labeled RNA.

-

Bioorthogonal Ligation (Click Chemistry): The azide group on the incorporated 5-FAzC serves as a handle for a highly specific and efficient covalent reaction with a reporter molecule containing a terminal alkyne.[1][5] This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For nascent RNA sequencing, an alkyne-modified biotin tag is commonly used.

-

Enrichment of Nascent RNA: The biotinylated RNA is then captured on streptavidin-coated magnetic beads, allowing for the separation of nascent RNA from the unlabeled, pre-existing RNA population.[6]

-

Library Preparation and Sequencing: The enriched nascent RNA is eluted from the beads and used to prepare a library for next-generation sequencing, providing a snapshot of the actively transcribed genome.

Data Presentation

Quantitative data for the direct incorporation and efficiency of this compound are not widely available. The following table summarizes key parameters for commonly used RNA labeling reagents to provide a baseline for comparison and a starting point for the empirical determination of optimal conditions for 5-FAzC.

| Parameter | 4-thiouridine (4sU) | 5-ethynyl Uridine (EU) | This compound (5-FAzC) | References |

| Typical Labeling Concentration | 100 µM - 500 µM | 200 µM - 1 mM | To be empirically determined (start with 100 µM - 500 µM) | [4][7][8] |

| Typical Labeling Time | 5 minutes - 4 hours | 1 - 24 hours | To be empirically determined (start with shorter times, e.g., 5-60 min, due to potential chain termination) | [4][7][9] |

| Chemistry for Detection/Purification | Thiol-specific biotinylation | Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry) | Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry) | [6][7] |

| Effect on Transcription | Minimal perturbation | Potential for some cellular toxicity at high concentrations or long labeling times | Likely acts as a chain terminator, which will affect transcript length and require careful optimization of labeling time. | [1][10] |

| Yield of Labeled RNA | ~0.8% of total RNA after 5 min labeling; ~3.5% after 1 hour | Varies depending on cell type and labeling conditions | To be empirically determined | [9] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with 5-FAzC

This protocol details the steps for labeling newly synthesized RNA in cultured cells with 5-FAzC.

Materials:

-

This compound (5-FAzC)

-

Cell culture medium appropriate for your cell line

-

Cultured cells (adherent or suspension)

-

Phosphate-buffered saline (PBS), ice-cold

-

TRIzol reagent or other RNA lysis buffer

Procedure:

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of labeling.

-

Prepare 5-FAzC Stock Solution: Prepare a stock solution of 5-FAzC in DMSO or an appropriate solvent. The final concentration of the solvent in the cell culture medium should not exceed 0.1%.

-

Metabolic Labeling: a. Pre-warm the cell culture medium to 37°C. b. Add the 5-FAzC stock solution to the pre-warmed medium to achieve the desired final concentration (start with a range of 100 µM to 500 µM). c. Remove the existing medium from the cells and replace it with the 5-FAzC-containing medium. d. Incubate the cells for the desired labeling period. Given the potential for chain termination, start with short incubation times (e.g., 5, 15, 30, and 60 minutes).[4]

-

Cell Harvest and RNA Isolation: a. After incubation, place the culture dish on ice and aspirate the labeling medium. b. Wash the cells twice with ice-cold PBS. c. Lyse the cells directly on the plate by adding TRIzol reagent (1 mL for a 10 cm dish) and scraping the cells.[6] d. Proceed with total RNA isolation according to the manufacturer's protocol for the chosen lysis reagent. e. Quantify the isolated RNA and assess its integrity.

Protocol 2: Click Chemistry Biotinylation of 5-FAzC-labeled RNA

This protocol describes the biotinylation of azide-modified nascent RNA using a copper-catalyzed click reaction.

Materials:

-

5-FAzC-labeled total RNA

-

Alkyne-biotin conjugate (e.g., Biotin-PEG4-Alkyne)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

RNase-free water

-

RNA purification columns or magnetic beads

Procedure:

-

Prepare Click-iT® Reaction Cocktail: Note: Perform this reaction in a fume hood and wear appropriate personal protective equipment. a. In an RNase-free microcentrifuge tube, combine the following in order:

- 5-FAzC-labeled total RNA (up to 10 µg)

- Alkyne-biotin (to a final concentration of 10-50 µM)

- TBTA (to a final concentration of 100 µM)

- RNase-free water to the desired final volume. b. Gently mix the components. c. Add freshly prepared TCEP or Sodium Ascorbate (to a final concentration of 2.5 mM). d. Add CuSO₄ (to a final concentration of 250 µM).

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.

-

RNA Purification: Purify the biotinylated RNA from the reaction components using an RNA purification kit or magnetic beads according to the manufacturer's instructions. This step is crucial to remove excess biotin and catalyst.

Protocol 3: Enrichment of Biotinylated Nascent RNA

This protocol details the isolation of biotinylated nascent RNA using streptavidin-coated magnetic beads.

Materials:

-

Biotinylated total RNA

-

Streptavidin-coated magnetic beads

-

Binding/Washing Buffer (e.g., high and low salt buffers)

-

Elution Buffer (e.g., containing DTT or Biotin)

-

Magnetic stand

Procedure:

-

Bead Preparation: Resuspend the streptavidin beads and wash them according to the manufacturer's protocol with the binding/washing buffer.

-

Binding: a. Denature the biotinylated RNA by heating at 65°C for 5 minutes, then immediately place on ice. b. Add the denatured RNA to the prepared beads. c. Incubate for 30 minutes at room temperature with gentle rotation to allow for binding of the biotinylated RNA to the streptavidin beads.

-

Washing: a. Place the tube on a magnetic stand to capture the beads. b. Carefully remove and discard the supernatant which contains the unlabeled, pre-existing RNA. c. Wash the beads several times with high and low salt washing buffers to remove non-specifically bound RNA.[3]

-

Elution: a. To elute the captured nascent RNA, resuspend the beads in an appropriate elution buffer. If a cleavable biotin linker was used, follow the specific cleavage protocol. For standard biotin-streptavidin interactions, competitive elution with free biotin or denaturation can be used. A common method is to use a buffer containing dithiothreitol (B142953) (DTT) if a thiol-cleavable biotin analog was used.[6] b. Incubate as recommended by the bead and biotin-alkyne manufacturer. c. Place the tube on the magnetic stand and collect the supernatant containing the enriched nascent RNA.

-

Final Purification: Purify the eluted RNA using an appropriate RNA clean-up kit to prepare it for downstream applications like library preparation for sequencing.

Mandatory Visualizations

Caption: Experimental workflow for nascent RNA sequencing using 5-FAzC.

Caption: Mechanism of 5-FAzC labeling and biotinylation.

Safety Precautions

-

Azido Compounds: Azido compounds are potentially explosive and should be handled with care. Avoid heating and friction.

-

Copper Catalyst: Copper can be toxic. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

Click Chemistry Reagents: Some reagents used in click chemistry can be hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use and work in a well-ventilated area, preferably a chemical fume hood.

Conclusion

This compound offers a promising approach for the metabolic labeling and sequencing of nascent RNA. Its key feature is the 3'-azido group, which enables bioorthogonal ligation via click chemistry and likely acts as a transcription chain terminator. This latter property necessitates careful optimization of labeling times to balance efficient labeling with the potential impact on cellular transcription. The protocols provided here serve as a foundational guide for researchers to develop and optimize the use of 5-FAzC in their specific experimental contexts. Empirical determination of optimal labeling concentrations and durations is critical for successful application.

References

- 1. benchchem.com [benchchem.com]

- 2. Selective action of 3'-azido-3'-deoxythymidine 5'-triphosphate on viral reverse transcriptases and human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Single-Cell RNA Sequencing Using Click-Chemistry | MIT Technology Licensing Office [tlo.mit.edu]

- 6. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Click Chemistry Labeling of 3'-Azido-3'-deoxy-5-fluorocytidine Modified RNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific labeling of RNA is a powerful tool for elucidating its biological functions, cellular localization, and interactions with other molecules. Click chemistry, a set of biocompatible, highly efficient, and specific reactions, has emerged as a premier method for the chemical modification of biomolecules, including RNA. This document provides detailed protocols for the labeling of RNA containing 3'-Azido-3'-deoxy-5-fluorocytidine (AzF-C) using both copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

The incorporation of this compound, a cytidine (B196190) analog, into RNA provides a bioorthogonal azide (B81097) handle for subsequent ligation with a variety of reporter molecules, such as fluorophores and biotin. The 3'-azido modification is known to act as a chain terminator during transcription, a crucial consideration for experimental design. The 5-fluoro modification on the cytidine base can serve as a useful probe for ¹⁹F NMR studies and has applications in antiviral and anticancer research.

These protocols are designed to guide researchers through the enzymatic incorporation of AzF-C into RNA and the subsequent click chemistry labeling, purification, and downstream applications.

Data Presentation

The following tables summarize quantitative data for the enzymatic incorporation of azido-nucleoside analogs and the efficiency of subsequent click chemistry reactions. It is important to note that specific data for this compound is limited; therefore, the presented data is extrapolated from studies using structurally similar 3'-azido-modified and 5-fluoro-modified nucleosides. Researchers should perform optimization experiments for their specific RNA and reporter molecules.

Table 1: Estimated Parameters for Enzymatic Incorporation of this compound Triphosphate (AzF-CTP)

| Parameter | T7 RNA Polymerase | Poly(A) Polymerase | Notes |

| Substrate Concentration | 1 - 5 mM | 100 - 500 µM | Optimal concentration should be determined empirically. |

| Incorporation Efficiency | Low to Moderate | Moderate to High (for 3' end-labeling) | 3'-azido modification leads to chain termination, limiting incorporation to the 3'-terminus.[1][2] |

| Expected Product | 3'-terminally labeled RNA | 3'-terminally labeled RNA | Primarily single incorporation at the 3'-end. |

| Key Consideration | Chain termination will result in transcripts ending with AzF-C. | Efficient for adding a single AzF-C to the 3'-end of an existing RNA transcript. | The 3'-azido group prevents further elongation by the polymerase.[1][2] |

Table 2: Comparison of Click Chemistry Labeling Reactions for 3'-Azido-RNA

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Time | 30 minutes - 4 hours | 1 - 12 hours |

| Reaction Temperature | Room Temperature to 37°C | Room Temperature to 37°C |

| Catalyst Required | Copper(I) | None |

| Biocompatibility | Potentially cytotoxic due to copper catalyst. | Highly biocompatible, suitable for in-cell labeling.[3] |

| Labeling Efficiency | High (>80% up to quantitative)[4] | High (often quantitative) |

| Required Alkyne | Terminal Alkyne (e.g., Alkyne-Fluorophore) | Strained Alkyne (e.g., DBCO, BCN, DIBO-Fluorophore) |

Experimental Protocols

Protocol 1: Enzymatic Incorporation of this compound (AzF-C) at the 3'-Terminus of RNA

This protocol describes the single incorporation of AzF-C at the 3'-end of an RNA molecule using Poly(A) Polymerase. Due to the chain-terminating nature of the 3'-azido group, this method is highly specific for 3'-end labeling.

Materials:

-

RNA transcript

-

This compound triphosphate (AzF-CTP)

-

Yeast Poly(A) Polymerase (PAP)

-

5x Poly(A) Polymerase Reaction Buffer

-

RNase-free water

-

RNase inhibitor

-

Spin column for RNA purification (e.g., silica-based)

Procedure:

-

Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following components on ice:

-

RNA transcript (10-50 pmol)

-

5x Poly(A) Polymerase Reaction Buffer (4 µL)

-

AzF-CTP (1 mM final concentration)

-

RNase inhibitor (20 units)

-

Yeast Poly(A) Polymerase (20 units)

-

RNase-free water to a final volume of 20 µL

-

-

Incubation: Mix the reaction gently by pipetting and incubate at 37°C for 30-60 minutes.

-

Purification of 3'-Azido-RNA:

-

Purify the 3'-azido-modified RNA using an RNA purification spin column according to the manufacturer's instructions. This step is crucial to remove unincorporated AzF-CTP and the enzyme.

-

Elute the purified RNA in RNase-free water.

-

-

Quantification: Determine the concentration of the purified 3'-azido-RNA using a spectrophotometer (e.g., NanoDrop).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of 3'-Azido-RNA

This protocol is suitable for in vitro labeling of purified 3'-azido-RNA with a terminal alkyne-containing reporter molecule.

Materials:

-

Purified 3'-azido-RNA (from Protocol 1)

-

Alkyne-modified reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Sodium ascorbate (B8700270)

-

Phosphate buffer (50 mM, pH 7)

-

RNase-free water

-

Ethanol (B145695) (100% and 70%)

-

3 M Sodium acetate (B1210297) (pH 5.2)

Procedure:

-

Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following:

-

3'-azido-RNA (1-10 µM final concentration)

-

Alkyne-reporter (10-50 fold molar excess over RNA)

-

Phosphate buffer (50 mM, pH 7)

-

Copper(II) sulfate (100 µM final concentration)

-

THPTA (500 µM final concentration)

-

RNase-free water to the desired final volume.

-

-

Initiation of Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1 mM to initiate the reaction. Mix gently by pipetting.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours in the dark.

-

Purification of Labeled RNA:

-

Precipitate the labeled RNA by adding 3 volumes of ice-cold 100% ethanol and 1/10 volume of 3 M sodium acetate.

-

Incubate at -20°C for at least 1 hour.

-

Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

-

Carefully remove the supernatant.

-

Wash the pellet with 70% ethanol.

-

Air-dry the pellet and resuspend in RNase-free water.

-

Alternatively, purify the labeled RNA using HPLC for higher purity.[5][6][7]

-

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of 3'-Azido-RNA

This copper-free click chemistry protocol is ideal for applications where copper toxicity is a concern, including in-cell labeling.

Materials:

-

Purified 3'-azido-RNA (from Protocol 1)

-

Strained alkyne-reporter molecule (e.g., DBCO-fluorophore, BCN-biotin)

-

Phosphate buffer (50 mM, pH 7) or PBS

-

RNase-free water

-

Spin column for RNA purification or ethanol precipitation reagents

Procedure:

-

Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine:

-

3'-azido-RNA (1 µM final concentration)

-

Strained alkyne-reporter (50 µM final concentration, 50-fold molar excess)

-

Phosphate buffer (50 mM, pH 7)

-